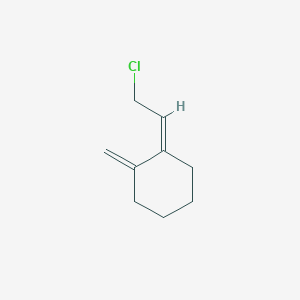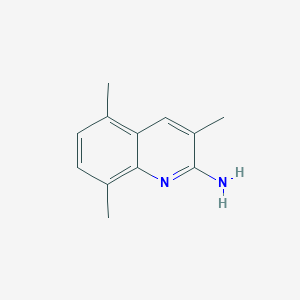
Sodium 6-aminopenicillanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-aminopenicillanate is a derivative of 6-aminopenicillanic acid, which is the core structure of penicillin antibiotics. This compound is crucial in the synthesis of various semisynthetic penicillins, which have a broad spectrum of antibacterial activity. The sodium salt form enhances its solubility and stability, making it more suitable for industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 6-aminopenicillanate can be synthesized through the acylation of this compound with specific acyl chlorides in a water-acetone medium. The pH is maintained between 6.0 and 9.5 during the reaction. The product is then isolated by diluting the reaction medium with an aliphatic alcohol, followed by crystallization during the distillation of the water-alcohol azeotrope .
Industrial Production Methods
The industrial production of this compound typically involves the enzymatic hydrolysis of penicillin G to produce 6-aminopenicillanic acid, which is then converted to its sodium salt form. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-aminopenicillanate undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form semisynthetic penicillins.
Oxidation: Conversion to 6-oxo derivatives.
Substitution: Formation of different penicillin derivatives by substituting the amino group at the 6-position.
Common Reagents and Conditions
Acyl Chlorides: Used in acylation reactions.
Oxidizing Agents: Used for oxidation reactions.
Solvents: Water-acetone mixtures are commonly used.
Major Products
The major products formed from these reactions include various semisynthetic penicillins, such as oxacillin and cloxacillin, which have enhanced antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Sodium 6-aminopenicillanate is extensively used in scientific research due to its role as a precursor in the synthesis of β-lactam antibiotics. Its applications include:
Chemistry: Used in the synthesis of new penicillin derivatives.
Biology: Studied for its interactions with bacterial enzymes.
Medicine: Basis for developing new antibiotics to combat resistant bacterial strains.
Industry: Used in the large-scale production of semisynthetic penicillins.
Wirkmechanismus
Sodium 6-aminopenicillanate exerts its effects by inhibiting the catalytic activity of bacterial DD-transpeptidase enzymes, also known as penicillin-binding proteins. These enzymes are crucial for the cross-linking of the peptidoglycan layer during bacterial cell wall synthesis. By binding to these enzymes, this compound prevents cell wall formation, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminopenicillanic Acid: The parent compound from which sodium 6-aminopenicillanate is derived.
Penicillin G: A natural penicillin used as a starting material for the synthesis of 6-aminopenicillanic acid.
Semisynthetic Penicillins: Such as oxacillin and cloxacillin, which are derived from 6-aminopenicillanic acid.
Uniqueness
This compound is unique due to its enhanced solubility and stability, making it more suitable for industrial applications compared to its parent compound, 6-aminopenicillanic acid. Its ability to form various semisynthetic penicillins with improved antibacterial properties also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1203-85-6 |
|---|---|
Molekularformel |
C8H11N2NaO3S |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12N2O3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,9H2,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1 |
InChI-Schlüssel |
FMYDQFVDJWSYTO-ZXSAOVMCSA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)[O-])C.[Na+] |
Verwandte CAS-Nummern |
551-16-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



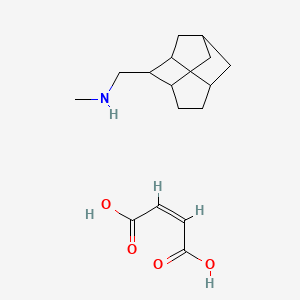
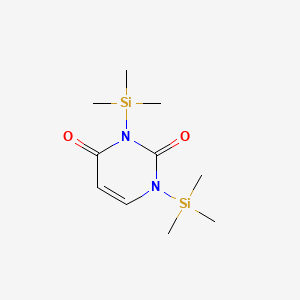

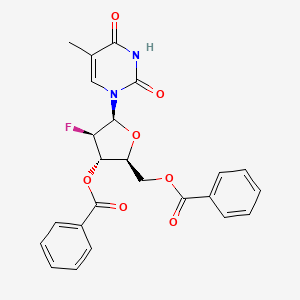
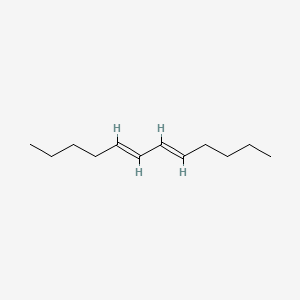
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
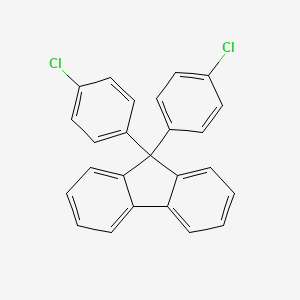
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)

